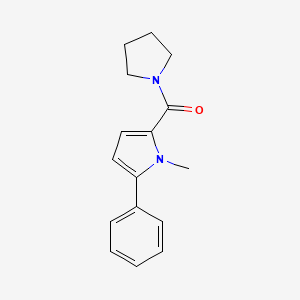![molecular formula C15H16ClN7 B7620182 7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B7620182.png)
7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been found to have potent and selective anticancer properties . Another similar compound has shown high binding affinity and excellent selectivity in both enzymatic and cellular studies .
Synthesis Analysis
The synthesis of similar compounds often involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reactions . These reactions are typically performed with synthesized glycone and aglycone intermediates .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is linked to a piperazine ring that carries a 3-chlorophenyl group . The exact mass of the compound is 343.1312213 g/mol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 343.8 g/mol . It has a topological polar surface area of 63 Ų and a complexity of 417 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds .Mechanism of Action
Future Directions
The compound and its derivatives have shown promising results in preliminary studies, particularly in the field of cancer research . Future research could focus on further understanding the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent.
Properties
IUPAC Name |
7-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN7/c1-21-14-13(19-20-21)15(18-10-17-14)23-7-5-22(6-8-23)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZRRDCYRYSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
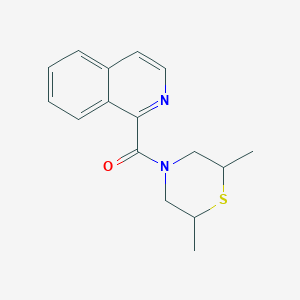
![4-[(2-Methyltetrazol-5-yl)sulfamoyl]benzoic acid](/img/structure/B7620134.png)
![(2,6-Dimethylthiomorpholin-4-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7620135.png)
![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7620149.png)
![2-[4-[(2-Methyltetrazol-5-yl)sulfamoyl]phenyl]acetic acid](/img/structure/B7620156.png)
![2-Methyl-3-[(2-methyltetrazol-5-yl)sulfamoyl]benzoic acid](/img/structure/B7620167.png)
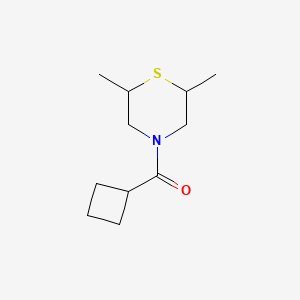
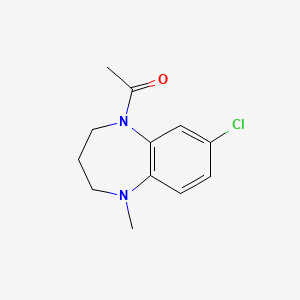
![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7620191.png)

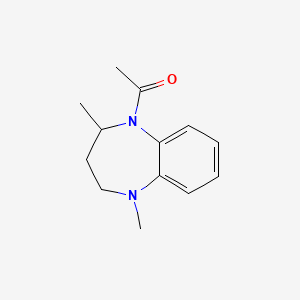
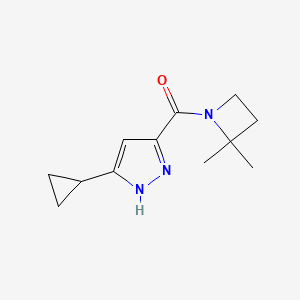
![2-Azabicyclo[2.2.1]heptan-2-yl-(5-tert-butyl-1,2-oxazol-3-yl)methanone](/img/structure/B7620212.png)
